3-((1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related azetidine compounds has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .Chemical Reactions Analysis
The chemical reactions involving azetidine compounds have been studied . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Scientific Research Applications
New Chemical Synthesis
- The synthesis and characterization of new series of chemical compounds involving azetidine-2-one derivatives have been explored, highlighting the potential for creating diverse chemical entities with potentially valuable properties (Ruaa Wassim Adam, 2018).
Antimicrobial and Anti-Inflammatory Agents
- Research into 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties has shown these compounds to possess significant antimicrobial activities. Specifically, one compound demonstrated better activity than chloramphenicol against Gram-positive bacteria, indicating the potential of oxazolidinone derivatives as antimicrobial agents (Nurcan Karaman et al., 2018).
- Azetidine-2,4-diones have been studied as scaffolds for designing elastase inhibitors, revealing a new class of inhibitors that inhibit porcine pancreatic elastase but show a lower reactivity toward hydroxide compared with analogous inhibitors, indicating their potential as anti-inflammatory agents (Jalmira Mulchande et al., 2008).
Agricultural Applications
- Famoxadone, a member of the new class of oxazolidinone fungicides, demonstrates excellent control of plant pathogens across various classes that infect crops such as grapes, cereals, and tomatoes. This highlights the application of oxazolidinone derivatives in agriculture as effective fungicides (J. A. Sternberg et al., 2001).
Inhibitory Activity Studies
- N-Acyl and N-sulfonyloxazolidine-2,4-diones have been identified as pseudo-irreversible inhibitors of serine proteases, with significant inhibitory potency against elastase. This suggests their potential use in therapeutic applications targeting diseases involving serine proteases (A. B. Santana et al., 2012).
Properties
IUPAC Name |
3-[[1-(4-ethylphenyl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-2-11-3-5-13(6-4-11)23(20,21)16-7-12(8-16)9-17-14(18)10-22-15(17)19/h3-6,12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBDXZBDDQDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.